molecular formula C9H7F6N3S B1301085 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide CAS No. 38901-31-4

4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide

Cat. No.: B1301085
CAS No.: 38901-31-4
M. Wt: 303.23 g/mol
InChI Key: NCYLHRNUKHCMDE-UHFFFAOYSA-N
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Description

4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. The presence of trifluoromethyl groups in its structure imparts significant chemical stability and reactivity, making it a valuable compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .

Scientific Research Applications

4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(3,5-Bis(trifluoromethyl)phenyl)hydraz

Properties

IUPAC Name

1-amino-3-[3,5-bis(trifluoromethyl)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6N3S/c10-8(11,12)4-1-5(9(13,14)15)3-6(2-4)17-7(19)18-16/h1-3H,16H2,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYLHRNUKHCMDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NC(=S)NN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F6N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371187
Record name N-[3,5-Bis(trifluoromethyl)phenyl]hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38901-31-4
Record name N-[3,5-Bis(trifluoromethyl)phenyl]hydrazinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38901-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3,5-Bis(trifluoromethyl)phenyl]hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 38901-31-4
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